2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a methoxy group attached to a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization One common method involves the reaction of piperidine with benzenesulfonyl chloride to introduce the benzenesulfonyl groupFinally, the pyrimidine ring is constructed and attached to the piperidine moiety through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the highest efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and various halides are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heterocyclic groups .
Scientific Research Applications
2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(1-piperidine)pyridine derivatives: These compounds share a similar piperidine and pyridine structure but differ in their functional groups and substitution patterns.
N-(piperidine-4-yl)benzamide compounds: These compounds have a piperidine ring substituted with a benzamide group, showing different biological activities.
4-(pyrrolidin-1-yl)benzonitrile derivatives: These compounds feature a pyrrolidine ring and are used as selective androgen receptor modulators.
Uniqueness
2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both the benzenesulfonyl and methoxy groups on the piperidine ring, along with the pyrimidine moiety, provides a distinct chemical profile that can be exploited for various scientific and industrial applications .
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,15-5-2-1-3-6-15)19-11-7-14(8-12-19)13-22-16-17-9-4-10-18-16/h1-6,9-10,14H,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFWJIISJGAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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